molecular formula C14H23NO3 B026968 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol CAS No. 109632-08-8

1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

Cat. No.: B026968
CAS No.: 109632-08-8
M. Wt: 253.34 g/mol
InChI Key: HYRRKPFGZHWUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Scientific Research Applications

1. Synthesis and Adrenolytic Activity

  • Synthesis and Activity Analysis : The compound has been synthesized and analyzed for its adrenolytic activity, showing potential in electrographic, antiarrhythmic, hypotensive, and spasmolytic activities, as well as binding affinities for alpha and beta adrenoceptors. This suggests its relevance in cardiovascular research (Groszek et al., 2009).

2. Pharmacokinetics and Drug Metabolism

  • LC-MS/MS Method Development : A liquid chromatography-tandem mass spectrometry method has been developed for the simultaneous determination of new aminopropan-2-ol derivatives, demonstrating the compound's significance in pharmacokinetic studies (Walczak, 2014).

3. Anticancer Potential

  • Potential as an Anticancer Drug : A derivative of this compound has been synthesized as a potential anticancer drug, inducing cell death in a variety of human cancer cell lines, showing its potential application in cancer therapy (Nishizaki et al., 2014).

4. Synthesis of Novel Compounds

  • Synthesis of Novel Derivatives : There has been a synthesis of novel derivatives involving this compound, indicating its role as a key component in the development of new chemical entities with potential therapeutic applications (Srinivasulu et al., 2007).

5. Aggregation Behaviors in Chemistry

  • Study of Aggregation Behaviors : The compound has been studied for its role in the aggregation behaviors of metallophthalocyanines, indicating its importance in the field of materials science and chemistry (Acar et al., 2012).

6. Cardioselectivity Studies

  • Cardioselectivity Analysis : Research has been conducted on the cardioselectivity of beta-adrenoceptor blocking agents, including derivatives of this compound, highlighting its relevance in cardiovascular pharmacology (Rzeszotarski et al., 1983).

Mechanism of Action

Target of Action

C-Desmethyl Metoprolol, also known as 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol or N-Desisopropyl-N-ethylmetoprolol, is a metabolite of Metoprolol . Metoprolol is a selective beta-1 blocker , which means it primarily targets the beta-1 adrenergic receptors located mainly in the heart and kidneys . These receptors play a crucial role in the regulation of heart rate, heart contractility, and blood pressure .

Biochemical Pathways

Metoprolol, and by extension C-Desmethyl Metoprolol, affects the adrenergic signaling pathway . By blocking the beta-1 adrenergic receptors, it prevents the activation of this pathway by catecholamines. This leads to a decrease in cyclic AMP production, reducing the activity of protein kinase A (PKA). PKA plays a key role in regulating heart rate and contractility, so its reduced activity leads to the cardiovascular effects of Metoprolol .

Pharmacokinetics

The pharmacokinetics of C-Desmethyl Metoprolol are likely to be similar to those of Metoprolol. Metoprolol is almost completely absorbed from the gastrointestinal tract, but due to extensive first-pass metabolism, its bioavailability is only about 50% . It is largely metabolized in the liver via the CYP2D6 enzyme, with only a small fraction excreted unchanged . The metabolites, including C-Desmethyl Metoprolol, have only slight beta-blocking activity compared to Metoprolol itself .

Result of Action

The primary result of C-Desmethyl Metoprolol’s action is a reduction in heart rate and blood pressure . This can help manage conditions such as hypertension and angina, reducing the risk of heart attacks and strokes . It may also have beneficial effects in other conditions such as heart failure and certain types of arrhythmias .

Action Environment

The action of C-Desmethyl Metoprolol, like Metoprolol, can be influenced by various environmental factors. For example, the presence of other drugs can affect its metabolism and excretion, potentially altering its effects . Genetic variations, particularly in the CYP2D6 enzyme, can also significantly impact its metabolism and hence its efficacy . Furthermore, factors such as age, sex, renal function, and liver function can all influence the pharmacokinetics and pharmacodynamics of C-Desmethyl Metoprolol .

Biochemical Analysis

Biochemical Properties

C-Desmethyl Metoprolol interacts with various enzymes and proteins in biochemical reactions. It is metabolized primarily by the cytochrome P450 enzyme CYP2D6 . This interaction involves the conversion of C-Desmethyl Metoprolol into its metabolites through enzymatic processes .

Cellular Effects

The effects of C-Desmethyl Metoprolol on cells and cellular processes are complex and multifaceted. For instance, it has been shown to have protective effects against cellular senescence in cardiomyocytes . This influence on cell function suggests that C-Desmethyl Metoprolol may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, C-Desmethyl Metoprolol exerts its effects through binding interactions with biomolecules and changes in gene expression. It is metabolized primarily by the CYP2D6 enzyme, and to a lesser extent by CYP3A4, CYP2B6, and CYP2C9 . These interactions can lead to changes in the activity of these enzymes, potentially influencing the expression of genes related to these metabolic pathways .

Dosage Effects in Animal Models

The effects of C-Desmethyl Metoprolol can vary with different dosages in animal models. For instance, a study on a canine model of chronic obstructive sleep apnea showed that metoprolol, a related compound, had significant effects on dendrite morphology at a dosage of 5mg·kg−1·d−1

Metabolic Pathways

C-Desmethyl Metoprolol is involved in several metabolic pathways. It is primarily metabolized by the CYP2D6 enzyme, leading to the formation of its metabolites . This process may involve interactions with other enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.

Properties

IUPAC Name

1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-3-15-10-13(16)11-18-14-6-4-12(5-7-14)8-9-17-2/h4-7,13,15-16H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRRKPFGZHWUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(COC1=CC=C(C=C1)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204370
Record name 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109632-08-8
Record name 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109632-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name H-173/09
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109632088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109632-08-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ETHYLAMINO-3-(4-(2-METHOXYETHYL)PHENOXY)PROPAN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06D774UL0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.